molecular formula C6H9BrN4O B12347467 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine

4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine

Cat. No.: B12347467
M. Wt: 233.07 g/mol
InChI Key: JSTWLMMBRYRESQ-UHFFFAOYSA-N
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Description

4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine is a chemical compound that features a morpholine ring substituted with a 3-bromo-1H-1,2,4-triazole moiety

Preparation Methods

The synthesis of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine typically involves the reaction of 3-bromo-1H-1,2,4-triazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic substitution with 3-bromo-1H-1,2,4-triazole . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Mechanism of Action

The mechanism of action of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(5-bromo-1H-1,2,4-triazol-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4O/c7-5-8-6(10-9-5)11-1-3-12-4-2-11/h1-4H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTWLMMBRYRESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NNC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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